tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate

peptide synthesis orthogonal protection HIV protease inhibitor intermediate

tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate (CAS 162150-53-0; synonym: N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]) is a chiral, orthogonally protected amino acid amide derivative with molecular formula C₁₈H₂₈N₂O₄ and molecular weight 336.4 g/mol. The compound features two defined stereocenters — (S) at the alanine-derived α-carbon and (R) at the hydroxypropyl substituent — and incorporates an acid-labile tert-butoxycarbonyl (Boc) protecting group on the primary amine, a benzyl moiety on the amide nitrogen, and a free secondary alcohol on the hydroxypropyl side chain.

Molecular Formula C18H28N2O4
Molecular Weight 336.4 g/mol
Cat. No. B12285417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate
Molecular FormulaC18H28N2O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(CN(CC1=CC=CC=C1)C(=O)C(C)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C18H28N2O4/c1-13(21)11-20(12-15-9-7-6-8-10-15)16(22)14(2)19-17(23)24-18(3,4)5/h6-10,13-14,21H,11-12H2,1-5H3,(H,19,23)
InChIKeyPTWIWPBSPWMQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate – Procurement-Grade Chiral Building Block for Protease Inhibitor Synthesis


tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate (CAS 162150-53-0; synonym: N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]) is a chiral, orthogonally protected amino acid amide derivative with molecular formula C₁₈H₂₈N₂O₄ and molecular weight 336.4 g/mol [1]. The compound features two defined stereocenters — (S) at the alanine-derived α-carbon and (R) at the hydroxypropyl substituent — and incorporates an acid-labile tert-butoxycarbonyl (Boc) protecting group on the primary amine, a benzyl moiety on the amide nitrogen, and a free secondary alcohol on the hydroxypropyl side chain [1]. Commercially available at ≥95% purity from multiple suppliers, it serves as a versatile intermediate in medicinal chemistry, particularly within synthetic routes toward HIV protease inhibitor scaffolds and other peptidomimetic agents .

Why Generic Substitution of tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate Risks Synthetic and Biological Divergence


This compound occupies a narrow and functionally critical intersection of three structural features — dual stereochemical definition, orthogonal amine protection, and a hydrogen-bond-donating hydroxypropyl side chain — that collectively govern its reactivity in downstream coupling reactions and, when incorporated into larger protease inhibitor frameworks, its target binding orientation [1]. Swapping to the Boc-deprotected free amine (CAS 170033-64-4) eliminates the protecting group required for regioselective amide bond formation, while replacement with the simpler tert-butyl N-benzyl-N-(2-hydroxypropyl)carbamate (CAS 2385696-60-4) removes the alanine-derived chiral center essential for inducing defined peptidomimetic geometry . Even the position isomer tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate alters the spatial presentation of the hydrogen-bond donor, which can shift binding affinity in structure-based drug design .

tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate – Quantitative Differentiation Evidence Against Closest Analogs


Boc Protection Provides Orthogonal Reactivity Advantage Over Free Amine Analog (CAS 170033-64-4) for Regioselective Peptide Coupling

The target compound retains a Boc (tert-butoxycarbonyl) protecting group on the primary amine, whereas its direct analog N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide] (CAS 170033-64-4) presents a free primary amine [1]. In solution-phase peptide coupling, the Boc group enables selective N-deprotection under mild acidic conditions (TFA or HCl/dioxane) after amide bond formation at the carboxylic acid or activated ester position, preventing undesired oligomerization or racemization at the alanine α-center [2]. The free amine analog lacks this protection and requires careful stoichiometric control to avoid competing reactions, which reduces synthetic yield reproducibility across multi-step sequences [2].

peptide synthesis orthogonal protection HIV protease inhibitor intermediate

Dual Stereochemical Definition (S,R) Differentiates Target Compound from Achiral N-Benzyl Carbamate Analogs for Enantioselective Scaffold Construction

The target compound possesses two defined stereocenters: (2S) at the alanine-derived α-carbon and (2R) at the hydroxypropyl substituent, as established by the IUPAC name and InChI stereochemical descriptors [1]. In contrast, tert-butyl N-benzyl-N-(2-hydroxypropyl)carbamate (CAS 2385696-60-4) lacks any defined stereocenter, and tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate similarly offers no chiral definition . When incorporated into diastereomeric transition-state analog inhibitors of aspartyl proteases, the (S,R) configuration of the target compound pre-organizes the hydroxypropyl hydroxyl and the carbamate carbonyl into a geometry that mimics the scissile peptide bond, a feature absent in the racemic or achiral analogs [2].

chiral building block enantioselective synthesis stereochemical integrity

Hydroxypropyl Hydrogen-Bond Donor Capability Differentiates Target from Boc-D-Serine Benzylamide (CAS 1253790-58-7) in Protease Active-Site Interactions

The target compound features a free secondary hydroxyl group on the (2R)-hydroxypropyl side chain attached to the amide nitrogen, contributing two hydrogen bond donor sites (carbamate NH and secondary alcohol OH) and four hydrogen bond acceptor sites (as computed by PubChem) [1]. In contrast, Boc-D-serine benzylamide (CAS 1253790-58-7), a structurally related compound identified as Lacosamide Impurity 17, places the hydroxyl group on the amino acid side chain rather than on the amide substituent, resulting in a different spatial orientation of the hydrogen bond donor [2]. This difference in hydrogen-bond topology has been recognized as critical in the design of HIV-1 protease inhibitors, where the hydroxypropyl motif on the P1' substituent engages the catalytic aspartate dyad (Asp25/Asp25') via hydrogen bonding [3]. The computed XLogP3-AA value of 2.1 for the target compound indicates balanced lipophilicity suitable for both membrane permeability and aqueous solubility during biological assays [1].

hydrogen bonding protease inhibitor pharmacophore ligand-receptor interaction

Computed Lipophilicity (XLogP3-AA = 2.1) Positions Target Compound in Optimal Range for Blood-Brain Barrier Penetration Relative to More Polar or Lipophilic Analogs

The computed XLogP3-AA value of 2.1 for the target compound falls within the established optimal range (1.5–3.0) associated with favorable CNS penetration potential, according to widely accepted physicochemical guidelines for CNS drug design [1]. The deprotected free amine analog (CAS 170033-64-4) is expected to exhibit a significantly lower logP (predicted <1.0) due to the ionizable primary amine, which would reduce passive membrane permeability . Conversely, more heavily N-alkylated benzyl-hydroxypropyl derivatives with additional lipophilic substituents would exceed the upper lipophilicity threshold where promiscuous protein binding and rapid metabolic clearance become concerns [2]. The Boc group of the target compound provides a balance between temporary lipophilicity for synthetic handling and facile removal for final drug-like property optimization [3].

ADME prediction blood-brain barrier permeability lipophilicity optimization

High-Confidence Procurement and Application Scenarios for tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate


Late-Stage Intermediate for HIV-1 Protease Inhibitor Libraries Requiring P1' Hydroxypropylamine Pharmacophore

Research groups synthesizing transition-state analog inhibitors of HIV-1 protease can employ this compound as a chiral P1' fragment bearing the critical (R)-2-hydroxypropylamine motif that hydrogen-bonds with the catalytic Asp25/Asp25' dyad [1]. The Boc protection permits controlled, sequential coupling to P1 and P2' fragments without premature deprotection or racemization. The dual (S,R) stereochemistry ensures consistent diastereochemical outcome in the final inhibitor scaffold, which is essential for reproducible IC₅₀ measurements in enzymatic assays [2].

Enantiopure Building Block for Aspartyl Protease Inhibitor Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns targeting renin, BACE1 (β-secretase), or plasmepsins, this compound can serve as an enantiopure core fragment for structure-activity relationship (SAR) exploration. The free hydroxyl on the hydroxypropyl side chain provides a synthetic handle for further functionalization (e.g., phosphorylation, sulfonation, or glycosylation) while the Boc group maintains orthogonal protection during fragment elaboration [3]. The computed lipophilicity (XLogP3-AA = 2.1) facilitates purification by standard reverse-phase HPLC [2].

Reference Standard for Chiral Purity Method Development in Peptidomimetic Quality Control

Analytical laboratories developing HPLC or SFC methods for chiral purity assessment of peptidomimetic drug substances can use this compound as a system suitability standard. The defined (2S,2R) configuration, combined with the ≥95% purity specification from commercial suppliers, enables calibration of chiral stationary phases for resolving closely related diastereomers and enantiomers that may arise during scale-up synthesis .

Intermediate for Solid-Phase Peptide Synthesis (SPPS) of N-Substituted Glycine Peptoids Incorporating Chiral Hydroxypropyl Side Chains

The benzyl(2-hydroxypropyl)amine moiety present in this compound can be liberated after Boc deprotection and coupled to bromoacetic acid resins to generate chiral N-substituted glycine oligomers (peptoids) with defined stereochemistry at the side chain. Such peptoids are increasingly investigated as proteolysis-resistant mimics of antimicrobial peptides and as probes for protein-protein interaction inhibition [3]. The availability of this compound in research-scale quantities (1–100 g) from multiple suppliers facilitates preliminary library synthesis .

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